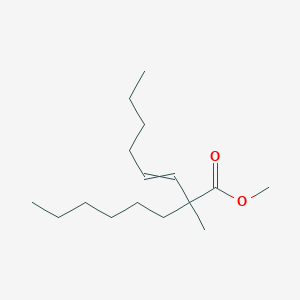
Methyl 2-hexyl-2-methyloct-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hexyl-2-methyloct-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C14H26O2 and is known for its unique structural properties, which include a double bond and a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hexyl-2-methyloct-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of catalysts such as ion-exchange resins can enhance the efficiency of the reaction. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hexyl-2-methyloct-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can convert the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or other functionalized compounds
Scientific Research Applications
Methyl 2-hexyl-2-methyloct-3-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of methyl 2-hexyl-2-methyloct-3-enoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylbut-2-enoate
- Hexyl 2-methylbut-2-enoate
- Ethyl 2-methylbut-2-enoate
Uniqueness
Methyl 2-hexyl-2-methyloct-3-enoate is unique due to its branched alkyl chain and the presence of a double bond, which imparts distinct chemical and physical properties. Compared to similar esters, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
88016-22-2 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
methyl 2-hexyl-2-methyloct-3-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-7-9-11-13-16(3,15(17)18-4)14-12-10-8-6-2/h11,13H,5-10,12,14H2,1-4H3 |
InChI Key |
NTNHSMFQWADUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C=CCCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















